molecular formula C11H7NO B3053296 2-Hydroxynaphthalene-1-carbonitrile CAS No. 52805-47-7

2-Hydroxynaphthalene-1-carbonitrile

Cat. No. B3053296
CAS RN: 52805-47-7
M. Wt: 169.18 g/mol
InChI Key: FQEORPZFSMZRSP-UHFFFAOYSA-N
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Description

2-Hydroxynaphthalene-1-carbonitrile , also known as 1-hydroxynaphthalene-2-carbonitrile , is a chemical compound with the molecular formula C₁₁H₇NO . It belongs to the naphthalene family and contains both a hydroxyl group and a cyano group. The compound’s systematic IUPAC name is 1-hydroxy-2-naphthonitrile .


Synthesis Analysis

The synthesis of 2-Hydroxynaphthalene-1-carbonitrile involves various methods, including alkylation reactions . For instance, a mixture of 2-Hydroxynaphthalene-1-carbonitrile and an alkylating agent can be refluxed in acetone to yield the desired compound .


Molecular Structure Analysis

The molecular structure of 2-Hydroxynaphthalene-1-carbonitrile has been determined by single-crystal X-ray diffraction . This technique provides insights into the arrangement of atoms within the crystal lattice, allowing us to visualize the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 176-177°C .
  • Purity : Typically 95% .
  • Safety : The compound is classified as a warning substance (GHS07) and may cause skin and eye irritation. Proper handling precautions are necessary .

Scientific Research Applications

Synthesis and Derivatives

2-Hydroxynaphthalene-1-carbonitrile plays a significant role in chemical synthesis. For instance, Kobayashi et al. (2008) developed a method for preparing 1-aminonaphthalene-2-carbonitrile derivatives, which are synthesized using 2-lithioacetonitrile and can yield good results. This method demonstrates the utility of 2-hydroxynaphthalene-1-carbonitrile in producing functionalized aromatic compounds (Kobayashi et al., 2008).

Biological Effects and Fluorescent Chemosensors

2-Hydroxynaphthalene-1-carbonitrile derivatives, such as Schiff bases, have reported biological effects. Maher (2018) noted that these compounds are precursors to various commercially useful chemicals and are used in the development of fluorescent chemosensors due to their functional groups, which allow intramolecular charge transfer processes (Maher, 2018).

Fluorescent Probes for Metal Ions

The compound has been used in the development of novel fluorescent probes. Liu et al. (2019) created a multifunctional fluorescent probe based on benzocoumarin derivative for the detection of Zn2+, Cu2+, and S2−. This application showcases its potential in analytical chemistry and material science (Liu et al., 2019).

Novel Compound Synthesis

Mahdavinia et al. (2013) illustrated the synthesis of novel carbonitrile/carboxylate derivatives via a domino reaction involving 2-hydroxynaphthalene-1,4-dione. This method highlights its versatility in creating complex organic structures (Mahdavinia et al., 2013).

Environmental Analysis

In environmental science, the compound has been used in the study of polycyclic aromatic hydrocarbon metabolites. Knobel and Campiglia (2013) applied it in the extraction and analysis of these metabolites in milk, demonstrating its role in environmental monitoring (Knobel & Campiglia, 2013).

Photocatalytic Decomposition

Qi et al. (2019) investigated the photocatalytic decomposition of 2-chloronaphthalene, utilizing 2-hydroxynaphthalene as an intermediate in the process. This research contributes to the understanding of persistent organic pollutants' degradation (Qi et al., 2019).

Safety And Hazards

  • Cytotoxicity : In vitro cytotoxicity studies indicate that effective compounds do not exhibit cytotoxic effects at concentrations >30 µM .

properties

IUPAC Name

2-hydroxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEORPZFSMZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455727
Record name 1-cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxynaphthalene-1-carbonitrile

CAS RN

52805-47-7
Record name 2-Hydroxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52805-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 1.44 g of β-naphthol in 30 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After stirring at room temperature for 3 hr., the reaction mixture was poured into 33 ml of 4N aqueous NaOH and stirred at 75°-78° C. on an oil bath for 30 min. The reaction solution was mixed with 30 ml of 6N HCl and extracted with ether. After drying the ether layer over anhydrous magnesium sulfate, the solvent was distilled off. The residue was recrystallized from ether-benzene to yield 1.49 g of 1-cyano-2-naphthol as crystals melting at 160°-161° C.
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Name
solution
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6 mL
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1.44 g
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1.33 g
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0.82 mL
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0 (± 1) mol
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30 mL
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33 mL
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30 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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